tert-butyl 4-({2'-cyano-[1,1'-biphenyl]-4-yl}methyl)piperazine-1-carboxylate
Description
4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its biphenyl structure with a cyano group and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 4-[[4-(2-cyanophenyl)phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-23(2,3)28-22(27)26-14-12-25(13-15-26)17-18-8-10-19(11-9-18)21-7-5-4-6-20(21)16-24/h4-11H,12-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEKVNQEWDNLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple stepsThe reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with potassium carbonate as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(2’-Carboxy-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 4-(2’-Amino-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Structural Characteristics
The compound features a piperazine ring, a tert-butyl ester group, and a cyano-biphenyl moiety, which contribute to its unique chemical reactivity and biological properties.
Medicinal Chemistry
Tert-butyl 4-({2'-cyano-[1,1'-biphenyl]-4-yl}methyl)piperazine-1-carboxylate has been investigated for its potential use in drug development due to its structural similarity to known pharmacophores.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown promise as anti-tumor agents by inducing apoptosis in cancer cells .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.
Case Study: Neuroprotective Effects
Studies have shown that certain piperazine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Materials Science
The unique chemical structure allows for the exploration of this compound in the development of new materials, particularly in polymers and nanomaterials.
Case Study: Polymer Synthesis
Research indicates that incorporating cyano-biphenyl groups into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .
Table 1: Comparison of Biological Activities of Piperazine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5 | |
| Compound B | Neuroprotective | 10 | |
| This compound | Anticancer/Neuroprotective | TBD | Current Study |
Mechanism of Action
The mechanism of action of 4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to interact with receptors or enzymes, modulating their activity. For example, it may act as an antagonist to the angiotensin II receptor, thereby reducing blood pressure by inhibiting the vasoconstrictive effects of angiotensin II .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another biphenyl derivative used as an angiotensin II receptor antagonist.
Irbesartan: Similar structure with a biphenyl and tetrazole ring, used for hypertension treatment.
Olmesartan: Contains a biphenyl and imidazole ring, also used as an antihypertensive agent.
Uniqueness
4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its piperazine ring and cyano group provide additional sites for chemical modification, making it a versatile scaffold for drug design and other applications.
Biological Activity
tert-butyl 4-({2'-cyano-[1,1'-biphenyl]-4-yl}methyl)piperazine-1-carboxylate, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperazine ring substituted with a tert-butyl group and a cyano-biphenyl moiety. Its molecular formula is , and it exhibits a high purity level (>97%) as reported by various suppliers .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Antiparasitic Activity
Research indicates that compounds with similar structural motifs exhibit promising antiparasitic properties. For instance, derivatives of piperazine have shown efficacy against malaria parasites by inhibiting specific enzyme targets. The mechanism often involves the disruption of metabolic pathways critical for parasite survival .
Cytotoxicity and Anticancer Potential
Studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. The findings suggest that the presence of the biphenyl group may enhance the compound's ability to induce apoptosis in cancer cells. For example, a related derivative demonstrated an IC50 value of 0.15 μM against certain cancer cell lines, indicating potent cytotoxicity .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Case Study on Antimalarial Activity :
- Case Study on Cytotoxic Effects :
The mechanisms underlying the biological activity of this compound are primarily attributed to:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in parasite metabolism and cancer cell proliferation.
- Cellular Uptake : The lipophilicity imparted by the tert-butyl group enhances membrane permeability, facilitating better cellular uptake and bioavailability.
Data Tables
| Activity Type | Compound | IC50/EC50 Value | Target/Mechanism |
|---|---|---|---|
| Antimalarial | Piperazine Derivative | 0.19 μM | Inhibition of P. falciparum PKG |
| Cytotoxicity | Biphenyl Piperazine | 0.15 μM | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Related Piperazine Compounds | Varies | Targeting metabolic enzymes in parasites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
